
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16ClFN2O4S2 and its molecular weight is 418.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly as an antimicrobial agent. This compound's biological activity is primarily attributed to its structural features, which enable it to interact with various biological targets, particularly in the inhibition of bacterial growth.
Molecular Formula
The molecular formula of this compound is C16H18ClFN2O4S.
Structural Characteristics
The compound features:
- A sulfonamide group , which is known for its antimicrobial properties.
- A chloro substituent at the para position of the phenyl ring.
- A fluoro group that may enhance lipophilicity and biological activity.
These structural elements contribute to its mechanism of action and biological efficacy.
This compound acts primarily through the inhibition of bacterial enzyme activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus competitively inhibiting folic acid synthesis essential for bacterial growth and replication. This leads to:
- Inhibition of bacterial cell division.
- Induction of bacterial cell death.
Antimicrobial Properties
Research indicates that this compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity, as it interferes with folate metabolism in bacteria.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:
Study | Findings |
---|---|
In vitro studies | Demonstrated significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. |
In vivo studies | Animal models showed reduced infection rates when treated with this compound compared to controls. |
Mechanistic studies | Confirmed competitive inhibition of dihydropteroate synthase, validating its role as a sulfonamide antibiotic. |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest:
- Rapid absorption following administration.
- Metabolism primarily in the liver.
- Excretion predominantly through renal pathways.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound | Structure | Biological Activity |
---|---|---|
Sulfanilamide | Basic sulfonamide structure | Established antimicrobial properties |
Trimethoprim | Sulfonamide derivative with additional mechanisms | Synergistic effects when combined with sulfonamides |
4-Fluorobenzenesulfonamide | Lacks the dioxidoisothiazolidin moiety | Moderate antibacterial activity |
This table illustrates how variations in structure can influence biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O4S2/c1-11-9-13(4-6-15(11)18)26(23,24)19-12-3-5-14(17)16(10-12)20-7-2-8-25(20,21)22/h3-6,9-10,19H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWNCFHPBPRNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.